2-Chlorobenzenesulfonic acid 2-Chlorobenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 27886-58-4
VCID: VC6628905
InChI: InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
SMILES: C1=CC=C(C(=C1)S(=O)(=O)O)Cl
Molecular Formula: C6H7ClO4S
Molecular Weight: 210.63

2-Chlorobenzenesulfonic acid

CAS No.: 27886-58-4

Cat. No.: VC6628905

Molecular Formula: C6H7ClO4S

Molecular Weight: 210.63

* For research use only. Not for human or veterinary use.

2-Chlorobenzenesulfonic acid - 27886-58-4

Specification

CAS No. 27886-58-4
Molecular Formula C6H7ClO4S
Molecular Weight 210.63
IUPAC Name 2-chlorobenzenesulfonic acid
Standard InChI InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10)
Standard InChI Key MZTDDNDMKBNLGE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)S(=O)(=O)O)Cl

Introduction

Chemical Identity and Physicochemical Properties

2-Chlorobenzoic acid, with the molecular formula C7H5ClO2\text{C}_7\text{H}_5\text{ClO}_2, is a white crystalline solid characterized by its strong acidity compared to other chlorobenzoic acid isomers . Key properties include:

PropertyValueSource
Melting Point138–140 °C (lit.)
Boiling Point285–287 °C
Density1.544 g/cm³
pKa (25°C)2.92
Water Solubility (20°C)2,090 mg/L
Vapor Pressure (25°C)0.001 hPa

The compound’s low water solubility and high thermal stability make it suitable for high-temperature industrial processes . Its acidity arises from the electron-withdrawing chlorine atom at the ortho position, which stabilizes the deprotonated carboxylate anion .

Synthesis and Industrial Production

Oxidation of 2-Chlorotoluene

The primary industrial synthesis involves the oxidation of 2-chlorotoluene using potassium permanganate (KMnO4\text{KMnO}_4) in acidic or alkaline conditions . This reaction proceeds via:

ClC6H4CH3+2KMnO4ClC6H4COOH+2MnO2+K2O+H2O\text{ClC}_6\text{H}_4\text{CH}_3 + 2 \text{KMnO}_4 \rightarrow \text{ClC}_6\text{H}_4\text{COOH} + 2 \text{MnO}_2 + \text{K}_2\text{O} + \text{H}_2\text{O}

Yields exceeding 80% are achievable under optimized conditions .

Hydrolysis of α,α,α-Trichloro-2-Toluene

An alternative route employs the hydrolysis of α,α,α-trichloro-2-toluene in aqueous media, yielding 2-chlorobenzoic acid and hydrochloric acid . This method is less common due to byproduct management challenges.

Applications in Industry and Research

Pharmaceutical Intermediates

2-Chlorobenzoic acid is a precursor to:

  • Fungicides: Including flubenthrinol and bollenuron, which inhibit fungal cell wall synthesis .

  • Insecticides: Such as mirex, a chlorinated hydrocarbon used in termite control .

  • Drugs: Decarboxylation at elevated temperatures produces chlorobenzene derivatives used in analgesics .

Dye and Polymer Manufacturing

The compound’s reactivity with amines and alcohols facilitates the synthesis of azo dyes and polyesters. For example, ammonolysis yields 2-aminobenzoic acid, a key intermediate in indigo dye production .

Food Additives and Preservatives

As a preservative, 2-chlorobenzoic acid inhibits microbial growth in adhesives and paints, though its use in food products is restricted due to toxicity concerns .

Toxicity and Environmental Impact

Human Health Risks

The U.S. EPA’s provisional toxicity assessment identifies the following hazards :

  • Oral Reference Dose (Chronic): 0.1 mg/kg/day, based on renal toxicity in rodent studies.

  • Inhalation Reference Concentration: 0.04 μg/m³, derived from respiratory irritation data.

Toxicity correlates with hydrophobicity, as the chlorine substituent enhances membrane permeability and bioaccumulation potential .

Environmental Persistence

2-Chlorobenzoic acid exhibits moderate persistence in aquatic systems (half-life: 20–40 days) but undergoes rapid photodegradation in sunlight . Regulatory limits for wastewater discharge are 0.1 mg/L in the U.S. and EU .

Regulatory Status and Compliance

Global regulatory frameworks classify 2-chlorobenzoic acid as follows:

  • U.S. EPA: Listed under TSCA Inventory; no carcinogenicity designation .

  • EU REACH: Requires hazard labeling for acute toxicity (Category 4) and skin irritation .

  • China GB/T Standards: Maximum workplace concentration (TWA): 0.5 mg/m³ .

Future Research Directions

  • Green Synthesis Methods: Developing catalytic oxidation processes to replace KMnO4\text{KMnO}_4 and reduce waste.

  • Biodegradation Pathways: Engineering microbial strains (e.g., Pseudomonas aeruginosa) for enhanced degradation in contaminated sites .

  • Toxicity Mitigation: Investigating co-solvents or encapsulation to reduce bioavailability in industrial applications .

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